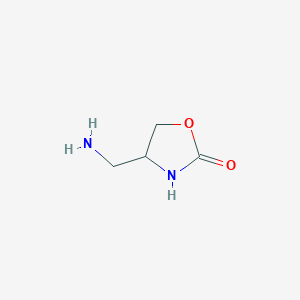

4-(氨甲基)-1,3-噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one and its derivatives often involves strategic cyclization and rearrangement reactions. For instance, the compound and its homo-oligomers have been synthesized through solution-phase synthesis and characterized to understand their conformational preferences, showing a tendency to fold into regular helical structures in competitive solvents like water (Luppi et al., 2004). Another approach involves the synthesis of isomeric 2-oxazolidinones from specific diols, showcasing the versatility in generating this scaffold (Madesclaire et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one derivatives has been elucidated through techniques such as X-ray crystallography. These studies reveal the compound's ability to form stable, ordered structures, crucial for its reactivity and application in synthesis (Tang & Verkade, 1996).

Chemical Reactions and Properties

4-(Aminomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, highlighting its reactivity and functional group compatibility. For example, N-aminomethylation reactions of derivatives have been explored for their potential in creating new chemical entities (Korepin et al., 2015). The compound also serves as a building block in the construction of oxazolidin-2-one rings, a scaffold with significant applications in synthetic and medicinal chemistry (Zappia et al., 2007).

科学研究应用

合成有机化学中的应用

4-(氨甲基)-1,3-噁唑烷-2-酮及其衍生物在合成有机化学中起着重要作用。由于其多功能性和实用性,它们被广泛应用。特别是1,3-噁唑烷-2-酮核在药物化学中具有重要意义,并已广泛应用于合成各种复杂分子。噁唑烷-2-酮环是一个环状的碳酸酯骨架,在自然产物化学中很少见,但自20世纪80年代以来在合成有机化学中备受关注。它被用作不对称合成中的手性辅助剂,以及1,2-氨基醇系统的保护基。引入了以噁唑烷-2-酮为基础的抗菌药物利奈唑,进一步引起了科学家对这种化合物的兴趣,导致了大量的出版物(Zappia et al., 2007)。

晶体结构和弱相互作用

噁唑烷-2-酮的晶体结构揭示了关于弱相互作用的复杂细节,如C-H···O、C-H···π氢键和π-π堆积相互作用,这些对于理解这些化合物的物理和化学性质至关重要。这些研究有助于扩展对弱分子间力及其在分子结构中的作用的知识(Nogueira等,2015)。

酶促合成和动力学建模

4-(氨甲基)-1,3-噁唑烷-2-酮衍生物在酶促合成过程中也至关重要。例如,从2-氨基醇和碳酸二甲酯酶促合成噁唑烷-2-酮展示了这些化合物的多功能性质。合成产物如3-乙基-1,3-噁唑烷-2-酮,研究探索了反应每个步骤的动力学常数和活化能。这项研究对于理解酶促反应机制以及优化涉及这些化合物的工业过程至关重要(Yadav & Pawar, 2014)。

催化和CO2的化学固定

在可持续性的背景下,4-(氨甲基)-1,3-噁唑烷-2-酮衍生物在二氧化碳的催化固定中显示出潜力,为CO2封存工作做出贡献。研究表明,这些化合物可以在超临界条件下催化丙炔醇、初级胺和二氧化碳形成4-亚甲基-1,3-噁唑烷-2-酮,突显了它们在环保合成过程中的作用(Jing Xu, Zhao, & Jia, 2011)。

属性

IUPAC Name |

4-(aminomethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMURSKJWYPYKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1,3-oxazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)